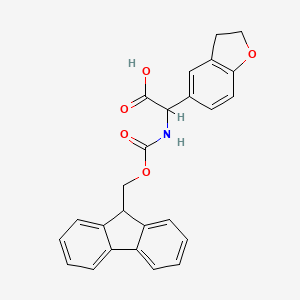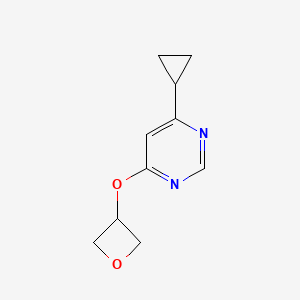
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, involves various methods. One of the common methods includes an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More detailed synthetic approaches can be found in the literature .Applications De Recherche Scientifique
Antiviral and Antitumor Applications
Pyrimidine derivatives exhibit significant biological activities, including antiviral and antitumor properties. For instance, 6-substituted pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, showing micromolar to submicromolar antiproliferative potencies against various tumor cell lines (Liu et al., 2015). These compounds interfere with DNA synthesis and cell replication, making them potential candidates for cancer therapy.
DNA Repair Mechanisms
Research on pyrimidine derivatives has also contributed to understanding the repair mechanisms of DNA damage induced by UV radiation. Studies have shown that certain pyrimidine derivatives can simulate the intermediates formed during DNA repair processes, providing insights into the molecular mechanisms underlying photolyase-mediated DNA repair (Domratcheva & Schlichting, 2009). This knowledge is crucial for developing therapeutic strategies against UV-induced skin cancers and other genetic disorders.
Material Science Applications
In material science, pyrimidine derivatives are explored for their potential in creating novel materials with specific optical and electronic properties. For instance, computational studies have been conducted to model efficient charge transfer materials based on pyrimidine derivatives for applications in electronics and photonics (Irfan, 2014). These studies aim to design compounds with reduced energy gaps, enhanced intra-molecular charge transfer, and improved photophysical properties for use in optoelectronic devices.
Structural and Mechanistic Studies
Structural and mechanistic studies on pyrimidine derivatives have facilitated the understanding of their interaction with biological macromolecules, contributing to drug design and discovery. For example, the synthesis and biological activity evaluation of thieno[2,3-d]pyrimidine antifolate inhibitors have revealed their selectivity for folate receptors over other transport mechanisms, offering insights into their mechanism of action as antitumor agents (Deng et al., 2009).
Mécanisme D'action
Target of action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They interact with a variety of targets in the body, including enzymes and receptors, to exert their effects.
Mode of action
Pyrimidines often work by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical pathways
Pyrimidines are involved in a number of biochemical pathways. They can inhibit prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of action
Many pyrimidines have been found to exhibit potent anti-inflammatory effects .
Propriétés
IUPAC Name |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)9-3-10(12-6-11-9)14-8-4-13-5-8/h3,6-8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCVTAJSJDRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OC3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

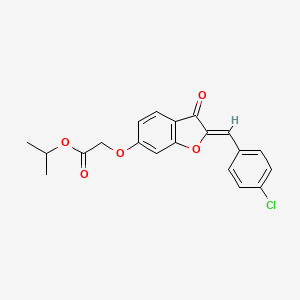
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2976892.png)
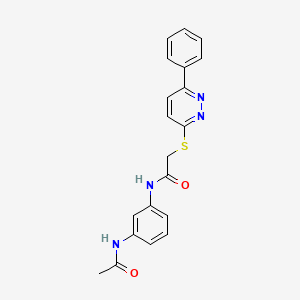
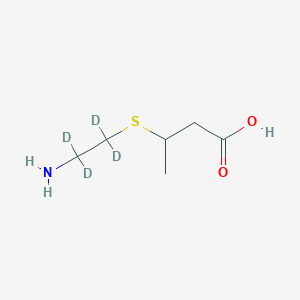
![5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-1,3-thiazolane-2,4-dione](/img/structure/B2976896.png)

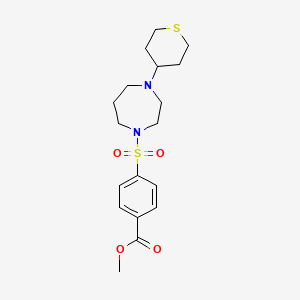
![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)
![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2976908.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)
